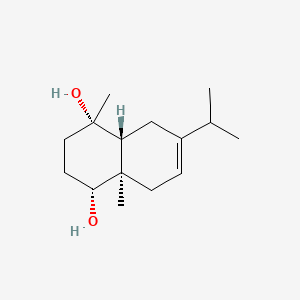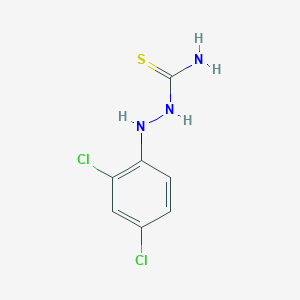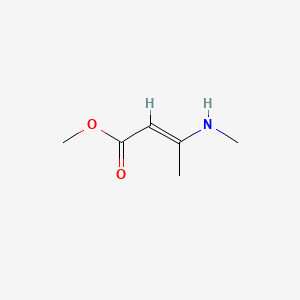
Oplodiol
Übersicht
Beschreibung
Oplodiol is a sesquiterpene compound that can be isolated from the flower buds of Magnolia fargesii . It exhibits noteworthy anti-plasmodial activity against Plasmodium falciparum strains . It also has a stimulative effect on significantly proliferation and differentiation of culture osteoblasts . Moreover, Oplodiol shows moderate cytotoxic effects on the human lung adenocarcinoma A549 with IC50 values at 25.5 ug/mL .
Synthesis Analysis
Oplodiol, also known as Eudesm-7-ene-1β,4-diol, is a sesquiterpene compound that can be isolated from the flower buds of Magnolia fargesii .Molecular Structure Analysis
Oplodiol contains a total of 44 bonds; 18 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .Wissenschaftliche Forschungsanwendungen
Inhibitor of Plasmodium falciparum Dihydrofolate Reductase
Oplodiol has been studied as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR) . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum. Inhibiting this enzyme can prevent the growth of the parasite and treat malaria .
In a computational study, Oplodiol was observed to bind stably at the active site of the DHFR domain with significant binding energy . This suggests that Oplodiol could be considered for development as a potential antifolate agent .
Antimalarial Agent
The impressive in silico activities of Oplodiol suggest that it could be considered for development as a potential antimalarial agent . Its ability to inhibit PfDHFR, an enzyme crucial to the life cycle of the malaria parasite, makes it a promising candidate for antimalarial drug development .
Potential Drug for Mutant Strains of Malaria
Oplodiol’s binding was observed to be stable against all tested strains of PfDHFR, including wild-type and mutant strains . This suggests that Oplodiol could potentially be effective against drug-resistant strains of malaria .
Molecular Docking Studies
Oplodiol has been used in molecular docking studies to understand its interaction with enzymes like PfDHFR . These studies provide insights into the binding energies and stability of the compound when interacting with the enzyme .
Molecular Dynamics Simulations
Oplodiol has been used in molecular dynamics simulations to study its inhibitory activity against PfDHFR . These simulations help in understanding the dynamic behavior of the compound and its interaction with the enzyme over time .
Development of Antifolate Agents
Given its potential inhibitory activity against PfDHFR, Oplodiol could be considered for the development of antifolate agents . Antifolates are a type of antimetabolite used in the treatment of cancer and in some types of chemotherapy .
Eigenschaften
IUPAC Name |
(1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZSXJHFVBBAOY-TUVASFSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911693 | |
| Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oplodiol | |
CAS RN |
13902-62-0, 11046-45-0 | |
| Record name | Oplodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13902-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oplodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013902620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)


![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)




